Promethazine methylenedisalicylate

Description

Properties

CAS No. |

69376-26-7 |

|---|---|

Molecular Formula |

C49H52N4O6S2 |

Molecular Weight |

857.1 g/mol |

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/2C17H20N2S.C15H12O6/c2*1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h2*4-11,13H,12H2,1-3H3;1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) |

InChI Key |

QOLHOCYZKJILAV-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characterization of Promethazine Methylenedisalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618) methylenedisalicylate is a salt form of the first-generation antihistamine promethazine, belonging to the phenothiazine (B1677639) family. A thorough understanding of its physicochemical properties is fundamental for drug development, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical characteristics of promethazine methylenedisalicylate, including its chemical identity, and outlines the experimental protocols for its characterization. Due to the limited publicly available data specific to the methylenedisalicylate salt, this guide also incorporates extensive data on promethazine and its more commonly studied hydrochloride salt to provide a thorough understanding of the active moiety. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is comprised of two molecules of promethazine and one molecule of 5,5'-methylenedisalicylic acid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C49H52N4O6S2 | PubChem[1] |

| Molecular Weight | 857.1 g/mol | PubChem[1] |

| Exact Mass | 856.3328 g/mol | KEGG[2] |

| CAS Number | 69376-26-7 | PubChem[1] |

| Component Compounds | Promethazine, 5,5'-Methylenedisalicylic acid | PubChem[1] |

Table 1: Physicochemical Properties of Promethazine and Promethazine Hydrochloride

| Property | Promethazine | Promethazine Hydrochloride |

| Appearance | Crystalline solid | White to faint yellow, practically odorless, crystalline powder. Slowly oxidizes and turns blue on prolonged exposure to air.[3][4] |

| Melting Point | 60 °C | ~223 °C with decomposition[5], 230-232 °C with some decomposition[6] |

| Boiling Point | 190-192 °C at 3 mmHg | Not available |

| pKa | Not available | 9.1[4] |

| Solubility | In water: 15.6 mg/L at 24 °C. Very soluble in dilute hydrogen chloride. | Very soluble in water; freely soluble in ethanol (B145695) and chloroform; practically insoluble in acetone (B3395972) and ether.[3][6][7][8] In PBS (pH 7.2): ~2 mg/mL.[9] |

| UV-Vis λmax (in water/PBS) | Not available | 249 nm, 297 nm[6], 252 nm[9] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the physicochemical characterization of promethazine salts. These protocols are based on studies conducted on promethazine and its hydrochloride salt and are directly applicable for the analysis of this compound.

Dissolution Testing

A dissolution test for this compound fine granules is described in the Japanese Pharmacopoeia.[10]

-

Apparatus: USP Paddle method

-

Dissolution Medium: 900 mL of 1st fluid for dissolution test

-

Rotation Speed: 50 revolutions per minute

-

Sample Preparation: An accurately weighed quantity of granules equivalent to about 13.5 mg of this compound.

-

Sampling: Withdraw at least 20 mL of the medium at a specified time, filter through a membrane filter (pore size ≤ 0.45 µm), and discard the first 10 mL. Dilute 5 mL of the filtrate to 10 mL with the dissolution medium.

-

Standard Preparation: Accurately weigh about 15 mg of this compound Reference Standard (previously dried at 105°C for 3 hours), dissolve in methanol (B129727) to make 100 mL. Dilute 5 mL of this solution to 100 mL with the dissolution medium.

-

Analysis: Determine the absorbance of the sample and standard solutions at 249 nm using a UV-visible spectrophotometer with the dissolution medium as a blank.[10]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis

A stability-indicating HPLC method is crucial for determining the purity and degradation products of promethazine salts.[11][12]

-

Instrumentation: A standard HPLC system with a UV/photodiode array detector.

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.[12] For example, a Cogent Phenyl Hydride™ (4.6 x 150 mm, 4µm) for assay or a Cogent UDC-Cholesterol™ (4.6 x 150 mm, 4µm) for impurity analysis.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile (B52724) and methanol.[12][14] The pH of the aqueous phase is a critical parameter to optimize separation.[14]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm.[14]

-

Sample Preparation: Accurately weigh the sample, dissolve it in a suitable diluent (e.g., a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid), and dilute to the desired concentration.[11][13]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point, decomposition temperature, and polymorphism.[15]

-

DSC Protocol:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition, crystallization) events.

-

-

TGA Protocol:

-

Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Record the change in mass as a function of temperature to determine thermal stability and decomposition patterns.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and identification.

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disk.

-

The spectrum reveals the functional groups present in the molecule.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or the dissolution medium).

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

The wavelength(s) of maximum absorbance (λmax) are characteristic of the compound's electronic structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra using an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

-

Signaling Pathways and Experimental Workflows

General Antihistamine Action

Promethazine acts as an H1-receptor antagonist.[5] The binding of histamine (B1213489) to its H1 receptor initiates a signaling cascade that leads to allergic symptoms. Promethazine competitively blocks this binding, thereby preventing the downstream effects.

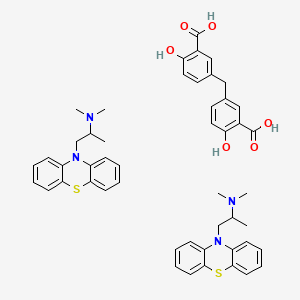

Caption: Promethazine's mechanism as an H1 receptor antagonist.

Physicochemical Characterization Workflow

A typical workflow for the comprehensive physicochemical characterization of a new salt form like this compound is outlined below.

Caption: A logical workflow for characterizing a new drug salt.

Conclusion

The physicochemical characterization of this compound is a critical step in its development as a pharmaceutical product. While specific experimental data for this salt form is limited in public literature, established analytical techniques for promethazine and its hydrochloride salt provide a robust framework for its comprehensive evaluation. This guide summarizes the known properties and provides detailed experimental protocols and logical workflows to aid researchers and drug development professionals in the thorough characterization of this compound. Further studies are warranted to fully elucidate the specific physicochemical properties of this salt and its potential advantages in formulation and therapeutic delivery.

References

- 1. This compound | C49H52N4O6S2 | CID 23724861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Promethazine hydrochloride [webbook.nist.gov]

- 6. Japanese Pharmacopoeia 18th Edition | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]

- 7. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pref.ehime.jp [pref.ehime.jp]

- 11. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mtc-usa.com [mtc-usa.com]

- 14. Promethazine (PIM 439) [inchem.org]

- 15. tainstruments.com [tainstruments.com]

Navigating the Solubility Landscape of Promethazine Methylenedisalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of promethazine (B1679618), with a focus on its various salt forms. Due to a lack of specific quantitative data for promethazine methylenedisalicylate in publicly available literature, this document presents solubility data for the more extensively studied promethazine hydrochloride and promethazine base. This information serves as a valuable surrogate for understanding the physicochemical properties of the promethazine molecule, which is crucial for formulation development, bioavailability enhancement, and ensuring reliable outcomes in preclinical and clinical research.

Understanding Promethazine and its Salts

Solubility Profile of Promethazine and its Hydrochloride Salt

The following tables summarize the available quantitative and qualitative solubility data for promethazine and its hydrochloride salt in various solvents. This data provides critical insights into the polarity and dissolution characteristics of the molecule.

Table 1: Quantitative Solubility of Promethazine Hydrochloride

| Solvent | Solubility | Temperature |

| Water | Very soluble | Not Specified |

| Water | ~2 mg/mL (in PBS, pH 7.2) | Not Specified |

| Ethanol | Freely soluble | Not Specified |

| Ethanol | ~2 mg/mL | Not Specified |

| Acetic Acid (100) | Freely soluble | Not Specified |

| Methylene Chloride | Freely soluble | Not Specified |

| Acetic Anhydride | Sparingly soluble | Not Specified |

| Diethyl Ether | Practically insoluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Not Specified |

| Dimethyl Formamide | ~10 mg/mL | Not Specified |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Qualitative and Quantitative Solubility of Promethazine (Base)

| Solvent | Solubility | Temperature (°C) |

| Water | 383.9 µg/L | 22.5 |

| Water | 15.6 mg/L | 24 |

| Chloroform | Slightly soluble | Not Specified |

| Methanol | Slightly soluble (sonicated) | Not Specified |

| Dilute Hydrogen Chloride | Very soluble | Not Specified |

Data compiled from multiple sources.[8][9][10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium (thermodynamic) solubility of a compound.[8][11] This method involves equilibrating an excess amount of the solid drug in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

Test Compound (e.g., this compound)

-

Selected Solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, etc.)

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method (e.g., HPLC-UV, LC-MS/MS)

-

pH meter

Procedure

-

Preparation: Add an excess amount of the solid test compound to a series of stoppered flasks, each containing a known volume of the desired solvent. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached.[12]

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The equilibration time is critical and should be sufficient to allow the system to reach a state of equilibrium, which can range from 24 to 72 hours.[11]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the dissolved drug from the undissolved solid, the samples are typically centrifuged at high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.

Experimental Workflow and Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: An Alternative Approach

For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[1][5][13] These methods are faster as they involve shorter incubation times. Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.[2][3] While providing a rapid assessment, kinetic solubility values may differ from thermodynamic solubility as the system may not reach true equilibrium.

Conclusion

While specific solubility data for this compound is sparse, the information available for promethazine and its hydrochloride salt provides a solid foundation for formulation scientists. The choice of salt and the solvent system are critical determinants of a drug's dissolution profile and subsequent bioavailability. The standardized shake-flask method remains the gold standard for accurately determining thermodynamic solubility, providing essential data for robust drug development. For high-throughput needs, kinetic solubility assays offer a valuable screening tool. Further research into the specific solubility characteristics of this compound is warranted to fully characterize this salt form.

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. who.int [who.int]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Guide to the Crystal Structure Analysis of Promethazine Methylenedisalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. This technical guide outlines the comprehensive methodology for the crystal structure analysis of promethazine (B1679618) methylenedisalicylate, a salt composed of two promethazine molecules and one methylenedisalicylic acid molecule. While a definitive, publicly available crystal structure for this specific salt has not been identified, this document serves as a detailed framework for its determination and characterization. It provides standardized experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and presents the expected data in a structured format. This guide is intended to be a valuable resource for researchers in crystallography, solid-state chemistry, and pharmaceutical development.

Introduction to Promethazine Methylenedisalicylate

This compound is an organic salt formed from the antihistaminic and sedative agent promethazine, and the dicarboxylic acid, methylenedisalicylic acid. The chemical formula is (C₁₇H₂₀N₂S)₂·C₁₅H₁₂O₆, with a corresponding molecular weight of approximately 857.1 g/mol .[1] The salt consists of two protonated promethazine cations and one doubly deprotonated methylenedisalicylate anion. Understanding the precise crystal packing, hydrogen bonding network, and conformational analysis of these components is critical for controlling the solid-state properties of the drug substance.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of crystallization, data collection, and structure refinement.

Obtaining high-quality single crystals is the most critical and often most challenging step. A comprehensive screening of crystallization conditions is necessary.

Objective: To grow single crystals of this compound of sufficient size (typically > 0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Methodology: Solvent Evaporation & Vapor Diffusion

-

Material Preparation:

-

Ensure the this compound sample is of high purity. Confirm identity and purity using techniques like NMR, HPLC, and mass spectrometry.

-

Select a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and water). All solvents should be of high purity (≥ 99.8%).

-

-

Screening by Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in various individual solvents and solvent mixtures at room temperature.

-

Transfer the solutions to small, clean vials.

-

Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Screening by Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Reservoir Preparation: Fill the wells of a crystallization plate with a range of precipitant solutions (e.g., a solvent in which the compound is less soluble).

-

Drop Preparation: On a cover slip (for hanging drop) or a post (for sitting drop), mix a small volume (1-2 µL) of a concentrated solution of this compound with an equal volume of the reservoir solution.

-

Sealing: Seal the well with the cover slip (hanging drop) or a clear sealing tape (sitting drop).

-

Equilibration: The vapor pressure difference between the drop and the reservoir will cause the precipitant to slowly diffuse into the drop, gradually inducing crystallization.

-

Monitor the drops under a microscope for the formation of single crystals.

-

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of this compound.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategy software is used to ensure a complete and redundant dataset is obtained.

-

-

Data Reduction: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.

-

Structure Solution and Refinement:

-

The positions of the atoms are determined from the diffraction data using direct methods or Patterson methods (e.g., using software like SHELXT).

-

The initial structural model is refined against the experimental data using full-matrix least-squares techniques (e.g., using SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

The final model is validated using metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF).

-

PXRD is used to analyze the bulk crystalline material, confirm phase purity, and identify the crystalline form.

Objective: To obtain a characteristic diffraction pattern for the bulk this compound sample and confirm it corresponds to the structure determined by SC-XRD.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of crystallites and packed into a sample holder.

-

Data Collection:

-

The sample is analyzed using a powder diffractometer.

-

X-rays are directed at the sample, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).

-

The instrument is typically operated in a Bragg-Brentano geometry with a Cu Kα X-ray source.

-

-

Data Analysis:

-

The experimental PXRD pattern is compared to the pattern calculated from the single-crystal X-ray structure data to confirm the phase identity of the bulk sample.

-

The pattern serves as a unique fingerprint for this specific crystalline form of this compound.

-

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | (C₁₇H₂₀N₂S)₂·C₁₅H₁₂O₆ |

| Formula Weight | 857.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.123(4) Å |

| b | 10.456(2) Å |

| c | 28.987(6) Å |

| α | 90° |

| β | 98.54(3)° |

| γ | 90° |

| Volume | 4532(2) ų |

| Z | 4 |

| Calculated Density | 1.256 g/cm³ |

| Absorption Coefficient (μ) | 0.15 mm⁻¹ |

| F(000) | 1816 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| 2θ range for data collection | 4.1° to 52.5° |

| Reflections collected | 25480 |

| Independent reflections | 9015 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 9015 / 0 / 559 |

| Goodness-of-fit (GooF) on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |

| Largest diff. peak and hole | 0.45 and -0.31 e·Å⁻³ |

Table 2: Hypothetical Selected Interatomic Distances and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Promethazine Cation | |

| S(1)-C(12A) | 1.765(3) |

| S(1)-C(12B) | 1.768(3) |

| N(10)-C(11) | 1.472(4) |

| N(2')-C(1') | 1.481(4) |

| C(12A)-S(1)-C(12B) | 98.2(1) |

| C(11)-N(10)-C(10A) | 118.5(2) |

| Methylenedisalicylate Anion | |

| C(1)-C(7) (Carboxylate) | 1.258(4) |

| C(1')-C(7') (Carboxylate) | 1.261(4) |

| C(5)-C(8) (Methylene) | 1.512(4) |

| O(2)-C(2) | 1.355(3) |

| O(1)-C(7)-O(1A) | 125.6(3) |

| C(5)-C(8)-C(5') | 112.1(2) |

| Hydrogen Bonds |

| N(2')-H···O(1) | 2.754(3) |

Visualizations

Visual representations are essential for understanding workflows and molecular relationships.

Caption: Workflow for Crystal Structure Analysis.

Caption: this compound Salt Formation.

Conclusion

The crystal structure analysis of this compound is a crucial step in its development as a pharmaceutical product. While specific experimental data is not yet publicly available, the protocols and expected data formats outlined in this guide provide a robust framework for such an investigation. A successful analysis, combining crystallization, SC-XRD, and PXRD techniques, will yield a detailed three-dimensional model of the salt. This model is invaluable for understanding its solid-state behavior, guiding formulation strategies, and ensuring the quality and consistency of the final drug product.

References

An In-depth Technical Guide to the Synthesis and Purification of Promethazine Methylenedisalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of promethazine (B1679618) methylenedisalicylate, a salt of the first-generation antihistamine promethazine. The document details the synthetic pathways for the active pharmaceutical ingredient (API) and the salicylic (B10762653) acid-based counter-ion, along with purification methodologies. All quantitative data is presented in structured tables, and experimental workflows are illustrated with diagrams in the DOT language.

Synthesis of Promethazine Free Base

The synthesis of promethazine typically begins with the formation of the phenothiazine (B1677639) tricycle, followed by N-alkylation to introduce the dimethylaminopropyl side chain. The free base is then isolated before salt formation.

Synthesis of Phenothiazine

The foundational phenothiazine structure is commonly synthesized from diphenylamine (B1679370).

Experimental Protocol:

A mixture of diphenylamine and sulfur is heated in the presence of a catalyst, such as iodine or aluminum chloride, to induce cyclization. The crude phenothiazine is then purified, typically by crystallization.

Synthesis of Promethazine Free Base

The subsequent step involves the N-alkylation of phenothiazine.

Experimental Protocol:

Phenothiazine is reacted with 1-dimethylamino-2-propyl chloride in the presence of a strong base, such as sodium amide or potassium hydroxide, in a suitable solvent like toluene.[1] The reaction mixture is heated under reflux. After the reaction is complete, the mixture is cooled, and the promethazine free base is extracted into an organic solvent. The organic layer is then washed and concentrated to yield the crude free base.[2]

Purification of Promethazine Free Base:

The crude promethazine free base can be purified by vacuum distillation.[2]

Quantitative Data for Promethazine Synthesis (from Hydrochloride Salt Preparation):

| Parameter | Value | Reference |

| Main fraction collection temperature (vacuum distillation) | 180-199°C | [2] |

Synthesis Pathway for Promethazine Free Base

Caption: Synthesis of Promethazine Free Base.

Synthesis and Purification of 5,5'-Methylenedisalicylic Acid

5,5'-Methylenedisalicylic acid is prepared by the condensation of salicylic acid with a formaldehyde (B43269) source.

Experimental Protocol:

Salicylic acid and paraformaldehyde are reacted in an aqueous medium using p-toluenesulfonic acid as a catalyst.[3] The reaction mixture is heated to 95-100°C.[3] Alternatively, concentrated sulfuric acid can be used as a catalyst.[4] The product precipitates upon cooling and can be collected by filtration.

Purification of 5,5'-Methylenedisalicylic Acid:

The crude 5,5'-methylenedisalicylic acid can be purified by recrystallization from a solvent mixture such as acetone (B3395972) and benzene.[4]

Quantitative Data for 5,5'-Methylenedisalicylic Acid Synthesis:

| Parameter | Value | Reference |

| Equivalent ratio of salicylic acid to paraformaldehyde | 1 : 0.7 to 1 : 1 | [3] |

| Amount of p-toluenesulfonic acid (equivalent ratio to salicylic acid) | 0.01 to 0.10 | [3] |

| Amount of water (times the weight of salicylic acid) | 2 to 3 | [3] |

| Reaction Temperature | 95-100°C | [3] |

Synthesis Pathway for 5,5'-Methylenedisalicylic Acid

Caption: Synthesis of 5,5'-Methylenedisalicylic Acid.

Synthesis and Purification of Promethazine Methylenedisalicylate

The final step is the salt formation between the promethazine free base and 5,5'-methylenedisalicylic acid.

Experimental Protocol:

Purification of this compound:

Purification is typically achieved through recrystallization. The selection of an appropriate solvent or solvent system is crucial for obtaining a high-purity crystalline product. For other promethazine salts, solvents such as isopropanol (B130326) or acetone have been used for recrystallization.[5]

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods and Characterization

The purity and identity of this compound can be confirmed using various analytical techniques.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the assay and impurity profiling of promethazine and its salts.[6]

-

Spectroscopy (UV-Vis, IR): Spectroscopic methods can be used for the identification and quantification of the compound.

-

X-ray Diffraction (XRD): XRD is essential for characterizing the crystalline form of the salt.[7]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and thermal behavior of the salt.

Quantitative Data from a Dissolution Test of this compound Fine Granules:

| Parameter | Value | Reference |

| Labeled amount | 135 mg/g | [8] |

| Specified minute | 90 minutes | [8] |

| Dissolution rate | Not less than 70% | [8] |

| Purity of Reference Standard | Not less than 99.0% | [8] |

This guide provides a foundational understanding of the synthesis and purification of this compound, drawing from available scientific literature. Further process development and optimization would be required for large-scale production, with a particular focus on the selection of an optimal solvent for the salt formation and crystallization steps to ensure high yield and purity.

References

- 1. Promethazine Teoclate|CAS 17693-51-5|For Research [benchchem.com]

- 2. CN104387338B - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]

- 3. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]

- 4. 5,5'-Methylenedisalicylic Acid [drugfuture.com]

- 5. An Improved Process For The Preparation Of Promethazine Hydrochloride. [quickcompany.in]

- 6. mtc-usa.com [mtc-usa.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nihs.go.jp [nihs.go.jp]

mechanism of action of promethazine methylenedisalicylate at a molecular level

A Molecular-Level Examination of the Mechanism of Action of Promethazine (B1679618)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promethazine is a first-generation phenothiazine (B1677639) derivative widely recognized for its potent antihistaminic, sedative, and antiemetic properties.[1][2][3] While clinically utilized as various salts, including promethazine methylenedisalicylate, its pharmacological activity is conferred by the promethazine molecule itself.[4] Its therapeutic versatility stems from a complex mechanism of action that extends beyond simple histamine (B1213489) antagonism, involving interactions with a range of crucial neuroreceptors.[2][5][6] This guide provides a detailed examination of the molecular interactions and signaling pathways that underpin the multifaceted effects of promethazine, supported by quantitative binding data and experimental methodologies.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

Promethazine's principal mechanism of action is its potent and competitive blockade of the histamine H1 receptor.[7][8] Modern pharmacological understanding classifies promethazine not merely as a neutral antagonist but as an inverse agonist .[9][10] This distinction is critical for understanding its efficacy.

G-protein coupled receptors (GPCRs), like the H1 receptor, exist in a conformational equilibrium between an inactive (R) and an active (R*) state.[10] While agonists stabilize the active state, inverse agonists like promethazine preferentially bind to and stabilize the inactive conformation. This action not only prevents histamine binding but also reduces the receptor's basal, or constitutive, activity that occurs even in the absence of an agonist.[10]

The H1 Receptor Signaling Cascade

The H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[9] Its activation by histamine initiates a well-defined signaling cascade that promethazine effectively inhibits:

-

G-Protein Activation : Histamine binding induces a conformational change in the H1 receptor, activating the associated Gq/11 protein.

-

PLC Stimulation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[9]

-

Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.

-

PKC Activation : The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[9]

-

Cellular Response : PKC proceeds to phosphorylate numerous downstream targets, culminating in the transcription of pro-inflammatory mediators and producing classic allergic and inflammatory responses.[9]

Promethazine, by stabilizing the H1 receptor in its inactive state, prevents this entire cascade from being initiated, thereby attenuating the inflammatory response.

Secondary Mechanisms of Action

Promethazine's broad clinical profile is due to its activity at several other CNS receptors.[1][5] These interactions are key to its antiemetic and sedative effects, as well as its characteristic side-effect profile.

-

Dopamine (B1211576) D2 Receptor Antagonism : Promethazine acts as an antagonist at postsynaptic D2 dopamine receptors in the brain.[2][11] This blockade in the chemoreceptor trigger zone (CTZ) of the medulla is a primary contributor to its potent antiemetic effects.[7][11]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism : The drug exhibits significant anticholinergic properties by blocking muscarinic receptors.[1][12] This action contributes to its anti-nausea effects and is also responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[7][12][13]

-

α1-Adrenergic Receptor Antagonism : As an antagonist at α1-adrenergic receptors, promethazine can cause vasodilation, which may lead to side effects such as orthostatic hypotension.[2][7][11] This activity also contributes to its sedative properties.[7]

-

Serotonin (5-HT) Receptor Antagonism : Promethazine displays weak to moderate antagonistic affinity for 5-HT2A and 5-HT2C receptors, which may subtly modulate its overall CNS effects.[1][5]

Quantitative Data: Receptor Binding Affinities

The affinity of promethazine for its various targets has been quantified using in vitro binding assays. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are reported, with lower values indicating higher binding affinity.

| Receptor Target | Ligand Type | Value (nM) | Assay Type | Source(s) |

| Histamine H1 | Antagonist/Inverse Agonist | Ki: 1.4 | Radioligand Binding | [1] |

| IC50: 2.87 | Radioligand Binding ([³H]Pyrilamine) | [14] | ||

| IC50: 5.4 | Radioligand Binding | [14] | ||

| Muscarinic M2 | Antagonist | Ki: 12 | Radioligand Binding ([³H]N-Methylscopolamine) | [14] |

| IC50: 35 | Radioligand Binding ([³H]N-Methylscopolamine) | [14] | ||

| Dopamine D2 | Antagonist | Moderate Affinity | (Not Quantified in Sources) | [1] |

| Serotonin 5-HT2A/2C | Antagonist | Weak to Moderate Affinity | (Not Quantified in Sources) | [1] |

| α1-Adrenergic | Antagonist | Moderate Affinity | (Not Quantified in Sources) | [1] |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like promethazine is commonly achieved via a competitive radioligand binding assay.[15] This technique measures the ability of an unlabeled compound to displace a specific, radiolabeled ligand from a receptor.

General Methodology: Competitive Binding for H1 Receptor

Objective: To determine the IC50 and calculate the Ki of promethazine for the human histamine H1 receptor.

Materials:

-

Receptor Source: Cell membrane preparations from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human H1 receptor.[16][17][18]

-

Radioligand: A tritiated H1 antagonist with high affinity, such as [³H]mepyramine (also known as [³H]pyrilamine).[14][16][19]

-

Test Compound: Promethazine hydrochloride dissolved and serially diluted.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as mianserin, to saturate all specific binding sites.[16][19]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

-

Equipment: Glass fiber filters (e.g., Whatman GF/C), cell harvester for rapid filtration, and a liquid scintillation counter.[16]

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of promethazine.

-

Incubation: In assay tubes or microplates, combine the receptor preparation, a fixed concentration of [³H]mepyramine (typically at or near its Kd value), and varying concentrations of promethazine. A parallel set of tubes containing the NSB control instead of promethazine is also prepared.

-

Equilibration: Incubate the mixture for a sufficient duration (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[16]

-

Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptor-ligand complexes are trapped on the filter, while unbound ligand passes through.[16]

-

Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.[16]

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: For each concentration, subtract the non-specific binding (counts from NSB control tubes) from the total binding to get the specific binding.

-

Generate Curve: Plot the percentage of specific binding against the logarithm of the promethazine concentration. This will produce a sigmoidal dose-response curve.

-

Determine IC50: The IC50 is the concentration of promethazine that displaces 50% of the specifically bound [³H]mepyramine. This value is determined from the curve using non-linear regression.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

References

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. KEGG DRUG: this compound [kegg.jp]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 12. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 13. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

The Anti-inflammatory Properties of Promethazine Methylenedisalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is widely recognized for its sedative, antiemetic, and antiallergic effects.[1][2] These primary activities are attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1] However, emerging evidence reveals that promethazine possesses broader pharmacological activities, including direct anti-inflammatory and analgesic properties that extend beyond its antihistaminergic function.[3] This technical guide provides an in-depth review of the known anti-inflammatory mechanisms of promethazine, with a focus on its modulation of key intracellular signaling pathways. While the available scientific literature primarily investigates promethazine or its hydrochloride salt, this guide is intended to inform research on promethazine methylenedisalicylate, a salt form composed of promethazine and 5,5'-methylenedisalicylic acid.[4] It is hypothesized that the anti-inflammatory profile of the methylenedisalicylate salt will be at least equivalent to that of other forms, potentially augmented by the salicylate (B1505791) moiety. This document summarizes the current understanding of promethazine's impact on the PI3K/AKT, NF-κB, and MAPK signaling cascades, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate further research and development.

Introduction

Promethazine is a phenothiazine derivative used clinically for a variety of indications, including the management of allergic reactions, motion sickness, and preoperative sedation.[1][5] Its principal mechanism of action is the competitive antagonism of histamine H1 receptors.[1] Inflammation is a complex biological response involving a host of cellular and molecular mediators. Key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to the transcriptional regulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[6][7][8] Recent studies have demonstrated that the therapeutic effects of promethazine in certain contexts may be attributable to the modulation of these fundamental inflammatory pathways. Furthermore, evidence points to the involvement of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, as a target for promethazine's pharmacological activity.[9][10] This guide synthesizes the existing, albeit limited, data to provide a technical overview of these non-canonical anti-inflammatory properties.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of promethazine appear to be multifaceted, involving the modulation of several key intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is often linked to chronic inflammation and cancer. Multiple studies have identified this pathway as a target of promethazine.

In models of chronic myeloid leukemia and colorectal cancer, promethazine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[9][10][11] Mechanistically, this involves the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[9] The downstream consequences of this inhibition include the suppression of cell proliferation and the induction of apoptosis, partly through the downregulation of the anti-apoptotic protein Bcl-2 and activation of caspase-3.[9] While these studies are in the context of oncology, the central role of the PI3K/AKT pathway in regulating inflammatory responses suggests this inhibitory action is a key component of promethazine's anti-inflammatory profile.

Figure 1: Promethazine's Inhibition of the PI3K/AKT/mTOR Pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and initiate gene transcription.[12]

While direct mechanistic studies are scarce, evidence suggests that phenothiazines as a class can modulate this pathway. Given that NF-κB activation is a downstream event of many inflammatory triggers, including histamine in some cells, it is plausible that promethazine's anti-inflammatory action involves the attenuation of NF-κB activation. However, the precise molecular target of promethazine within this pathway—whether it be the IKK complex or another upstream activator—has not yet been fully elucidated.

Figure 2: Hypothesized Inhibition of the Canonical NF-κB Pathway.

Involvement of the MAPK Signaling Pathway

The MAPK family, comprising key kinases such as ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by a wide range of extracellular stimuli and control the activity of transcription factors like AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[13] Studies on other phenothiazines have shown modulation of ERK and p38 phosphorylation.[14] Specifically, under conditions of oxidative stress, some phenothiazines were found to enhance the phosphorylation of ERK and p38.[14] This suggests a complex, potentially stress-dependent interaction. The direct inhibitory or regulatory effect of promethazine on MAPK signaling in a purely inflammatory context requires further investigation to delineate its role.

Quantitative Data on Anti-inflammatory and Related Activities

Table 1: In Vivo Analgesic Activity of Promethazine

| Assay Type | Animal Model | Doses Administered (Intraperitoneal) | Observed Effect (% Inhibition of Writhing) | Reference(s) |

|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | 2 mg/kg | 43.2% | [15] |

| 4 mg/kg | 53.9% | [15] |

| | | 6 mg/kg | 62.3% |[15] |

Table 2: In Vitro Anti-proliferative Activity of Promethazine in Colorectal Cancer (CRC) Cell Lines

| Cell Line | IC50 (µM) after 24h | Reference(s) |

|---|---|---|

| Caco2 | 40.96 | [15] |

| HCT116 | 74.79 | [15] |

| HT29 | 27.34 | [15] |

| SW480 | 33.00 |[15] |

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity (In Vivo)

This protocol assesses the analgesic (pain-relieving) properties of a compound, which are often correlated with anti-inflammatory activity.

-

Animal Model: Male NMRI mice (20–30 g) are used.

-

Acclimatization: Animals are maintained under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to experimentation.

-

Drug Administration: Promethazine is dissolved in a suitable vehicle (e.g., saline). Test animals receive promethazine via intraperitoneal (i.p.) injection at desired doses (e.g., 2, 4, 6 mg/kg). The control group receives an equivalent volume of the vehicle.

-

Induction of Writhing: 30 minutes after drug or vehicle administration, a 0.7% solution of acetic acid is injected i.p. at a volume of 10 ml/kg body weight.

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse is counted over a 10-minute period.

-

Data Analysis: The percentage of analgesic activity is calculated using the formula: [(Nc - Nt) / Nc] x 100, where Nc is the mean number of writhes in the control group and Nt is the number of writhes in the drug-treated animal.

Figure 3: Experimental Workflow for the Acetic Acid-Induced Writhing Assay.

Inhibition of LPS-Induced Pro-inflammatory Cytokines (In Vitro)

This protocol is a standard method to assess the direct anti-inflammatory potential of a compound by measuring its ability to inhibit the production of key inflammatory mediators.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density of ~5 x 10^4 cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of promethazine or a vehicle control. Cells are incubated for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to all wells (except the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: After incubation, the culture supernatant is carefully collected from each well.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated to calculate cytokine concentrations. The percentage inhibition of cytokine production by promethazine is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that causes 50% inhibition) can then be determined from a dose-response curve.

Conclusion and Future Directions

The available evidence indicates that promethazine exerts anti-inflammatory effects that are independent of its well-established H1 receptor antagonism. The primary identified mechanism involves the inhibition of the PI3K/AKT signaling pathway. Furthermore, while direct evidence is still needed, it is highly probable that promethazine also modulates the central inflammatory NF-κB and MAPK pathways.

Significant research gaps remain. Crucially, there is a lack of studies specifically investigating the biological activities of this compound, and it is unknown if the methylenedisalicylic acid moiety contributes to the overall anti-inflammatory profile. Additionally, the precise molecular targets of promethazine within the NF-κB and MAPK cascades are yet to be identified. Future research should focus on:

-

Direct comparative studies of this compound against other salt forms in validated in vitro and in vivo inflammation models.

-

Kinase screening assays to identify specific upstream kinases in the NF-κB and MAPK pathways that are directly inhibited by promethazine.

-

Transcriptomic and proteomic analyses of immune cells treated with promethazine to build a comprehensive picture of its regulatory effects on inflammatory gene expression.

Addressing these questions will provide a more complete understanding of promethazine's anti-inflammatory properties and could pave the way for its repositioning or the development of new phenothiazine-based anti-inflammatory therapeutics.

References

- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C49H52N4O6S2 | CID 23724861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

preliminary pharmacokinetic profile of promethazine methylenedisalicylate

Preliminary Pharmacokinetic Profile of Promethazine (B1679618): A Technical Guide

Introduction

Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. It belongs to the phenothiazine (B1677639) class of drugs.[1][2] Despite its long history of clinical use, a detailed understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and for the development of new formulations. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion of promethazine to provide a preliminary pharmacokinetic profile for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of promethazine exhibit significant variability depending on the route of administration and the formulation used. The following tables summarize the key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Promethazine after Oral Administration

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Half-life (hr) | Reference(s) |

| Oral Syrup | 50 mg | 19.3 | 4.4 | 268 (AUC₀₋₂₄) | 25 | 16-19 | [3][4] |

| Oral Tablets | 50 mg | 13.43 ± 10.92 | 2.00 ± 1.16 | 87.94 ± 81.02 (AUC₀₋t) | - | 5.88 ± 3.47 | [5] |

| Oral Solution | 50 mg | - | - | - | 25 | 12-15 | [6][7] |

Table 2: Pharmacokinetic Parameters of Promethazine after Rectal Administration

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Half-life (hr) | Reference(s) |

| Suppository (PEG base) | 50 mg | - | - | - | No significant difference from oral syrup | - | [8] |

| Suppository (Cocoa butter) | 50 mg | Lower than PEG base | Longer than PEG base | Lower than PEG base | - | - | [8] |

| Suppository | 50 mg | 9.04 | 6.7-8.6 | 168 (AUC₀₋₂₄) | 70-97 | 16-19 | [3][4] |

Table 3: Pharmacokinetic Parameters of Promethazine after Parenteral Administration

| Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Volume of Distribution (L/kg) | Clearance (L/min) | Reference(s) |

| Intramuscular | 50 mg | Higher than oral/rectal | Shorter than oral/rectal | Significantly greater than oral/rectal | - | - | [9] |

| Intravenous | - | - | - | - | 30 | 1.14 | [6][7] |

Experimental Protocols

The pharmacokinetic data for promethazine has been primarily generated from clinical studies in healthy volunteers. A typical experimental protocol for such a study is outlined below.

Study Design

Most studies employ an open-label, randomized, crossover design to compare different formulations or routes of administration.[3][4][8] A washout period of at least five to nine days is typically implemented between treatment phases to ensure complete elimination of the drug from the body.[3][4]

Study Population

-

Inclusion Criteria: Healthy adult male and/or female volunteers, typically between the ages of 18 and 45, with a body weight within 15% of the ideal range are included.[3][4] Participants undergo a thorough medical screening, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, serum chemistry, and urinalysis) to confirm their health status.[4]

-

Exclusion Criteria: Subjects with a history of alcohol or drug abuse, tobacco use, or use of prescription or over-the-counter medications within a specified period before the study are generally excluded.[4]

Drug Administration and Sample Collection

-

Administration: Following an overnight fast, subjects receive a single dose of the promethazine formulation being studied.[4][5]

-

Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at predetermined time points. A typical schedule includes a pre-dose sample and multiple samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[3][4]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or colder) until analysis.[4]

Analytical Methodology: HPLC

The concentration of promethazine in plasma samples is most commonly determined using a validated high-performance liquid chromatography (HPLC) method.[3][4][6][10][11]

-

Sample Preparation: Promethazine and an internal standard (e.g., triflupromazine) are extracted from the plasma using liquid-liquid extraction.[9]

-

Chromatographic System:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[11]

-

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH.[6][11]

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[11]

-

-

Detection:

-

Quantification: The concentration of promethazine is determined by comparing the peak area or peak height ratio of the drug to the internal standard against a standard calibration curve.[6]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for a drug like promethazine.

Caption: Workflow of a typical clinical pharmacokinetic study.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism. The primary metabolic pathways and the key enzyme involved are depicted below.

Caption: Metabolic pathway of promethazine.

Discussion of Pharmacokinetic Profile

Absorption

Promethazine is well absorbed from the gastrointestinal tract after oral administration.[7] However, it undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces its systemic bioavailability to approximately 25%.[6][7] The rate and extent of absorption can be highly variable among individuals and are influenced by the formulation. For instance, oral syrups tend to be absorbed more rapidly, resulting in a higher Cmax and shorter Tmax compared to rectal suppositories.[3][4]

Distribution

Promethazine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (approximately 30 L/kg).[6][7] It is highly bound to plasma proteins (around 93%), mainly albumin.[7]

Metabolism

The metabolism of promethazine is extensive and occurs predominantly in the liver.[7] The main metabolic pathways are S-oxidation and N-demethylation.[3]

-

Major Metabolites: The primary metabolites are promethazine sulphoxide and N-desmethylpromethazine.[3]

-

Key Enzyme: In vitro studies using human liver microsomes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the metabolism of promethazine.[12] This implies that the pharmacokinetic profile of promethazine may be affected by genetic polymorphisms in the CYP2D6 gene, as well as by co-administration of drugs that are inhibitors or inducers of this enzyme.[12][13]

Excretion

Less than 1% of a promethazine dose is excreted unchanged in the urine.[14] The metabolites, primarily promethazine sulfoxide (B87167) and N-demethylpromethazine, are the main compounds eliminated via the urine.[3] The total body clearance of promethazine is high, which is consistent with its extensive metabolism.[6]

Conclusion

This technical guide provides a summary of the preliminary pharmacokinetic profile of promethazine based on data from its hydrochloride and other salt forms. Promethazine is characterized by good absorption but low oral bioavailability due to extensive first-pass metabolism, a large volume of distribution, and clearance that is almost entirely metabolic. The primary enzyme responsible for its metabolism is CYP2D6. Significant inter-individual variability in its pharmacokinetic parameters has been observed. Further studies are warranted to specifically characterize the pharmacokinetic profile of promethazine methylenedisalicylate and to explore the full clinical implications of its metabolic pathway and potential for drug-drug interactions.

References

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reviewing the role of healthy volunteer studies in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges in Extrapolating Healthy Volunteer Pharmacokinetics to Oncology Populations: Advocating for a Holistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Bioequivalence and pharmacokinetic profile of promethazine hydrochloride suppositories in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Enigma of Promethazine Methylenedisalicylate Polymorphism: A Technical Guide to Characterization and Implication

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases do not contain specific studies on the polymorphism of promethazine (B1679618) methylenedisalicylate. Consequently, this technical guide utilizes data and concepts from the well-studied promethazine hydrochloride salt as a surrogate to illustrate the principles of polymorphic screening, characterization, and the potential implications for drug development. The experimental protocols and data presented herein are for illustrative and educational purposes and should be adapted and validated for promethazine methylenedisalicylate.

Executive Summary

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of an active pharmaceutical ingredient (API) that can profoundly influence its physicochemical properties and, consequently, its therapeutic efficacy and manufacturability. Different polymorphic forms of the same API can exhibit variations in solubility, dissolution rate, stability, and bioavailability.[1][2] Therefore, a thorough investigation and control of polymorphism are mandated by regulatory agencies like the FDA and EMA to ensure the quality, safety, and efficacy of the final drug product.[3][4][5] This guide provides a comprehensive technical overview of the potential for polymorphism in this compound and outlines a systematic approach to its investigation. While specific data for this salt is unavailable, this document leverages the known polymorphic behavior of promethazine hydrochloride to present a practical framework for researchers and drug development professionals.

The Critical Impact of Polymorphism in Drug Development

The crystalline form of an API is a crucial factor that can dictate the success or failure of a drug product. The arrangement of molecules in the crystal lattice affects the energy of the solid state, which in turn influences several key parameters.

Implications of Polymorphism:

-

Solubility and Dissolution Rate: Metastable polymorphs, being in a higher energy state, generally exhibit higher solubility and faster dissolution rates compared to their stable counterparts.[1] This can significantly impact the bioavailability of poorly soluble drugs.

-

Bioavailability: Differences in solubility and dissolution directly affect the rate and extent of drug absorption.[1][2] The classic case of chloramphenicol (B1208) palmitate, where the metastable form is biologically active while the stable form is not, underscores the clinical significance of polymorphism.[1]

-

Stability: Metastable forms can convert to more stable forms over time, especially when subjected to heat, humidity, or mechanical stress during manufacturing and storage.[2][6] This transformation can lead to a loss of efficacy and unpredictable therapeutic outcomes.

-

Manufacturing and Formulation: The mechanical properties of different polymorphs, such as compressibility and flowability, can vary, impacting the ease of processing and the quality of the final dosage form.[6]

Hypothetical Polymorphic Landscape of this compound

Given the documented polymorphism of promethazine hydrochloride, it is reasonable to hypothesize that this compound may also exist in multiple crystalline forms. The larger, more complex methylenedisalicylate counter-ion could introduce additional conformational flexibility and intermolecular interactions, potentially leading to a rich polymorphic landscape.

Experimental Protocols for Polymorphic Investigation

A systematic approach is essential to identify, characterize, and select the optimal polymorphic form of this compound for development.

Polymorph Screening

The initial step involves a comprehensive screen to induce the formation of different crystalline forms. This is typically achieved by crystallizing the compound from a wide range of solvents with varying polarities and under different conditions (e.g., temperature, evaporation rate, and cooling rate).

Methodology:

-

Solvent Selection: A diverse panel of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water) should be employed.

-

Crystallization Techniques:

-

Slow Evaporation: Solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.

-

Anti-Solvent Addition: A poor solvent (anti-solvent) is added to a solution of the compound to precipitate the solid.

-

Slurry Experiments: A suspension of the solid is stirred in different solvents at various temperatures to facilitate the conversion to the most stable form.

-

-

Solid-State Characterization: The resulting solid from each experiment is harvested and analyzed using techniques like Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Physicochemical Characterization of Polymorphs

Once different polymorphs are identified, they must be thoroughly characterized to understand their properties.

4.2.1 Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° at a specified scan rate.

-

Analysis: The resulting diffractograms are compared to identify unique peak positions and intensities characteristic of each polymorph.

4.2.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

Methodology:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: The resulting thermogram is analyzed to determine the onset and peak of thermal events.

4.2.3 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

Methodology:

-

Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: The TGA curve is analyzed for any mass loss, which can indicate the presence of solvent or water molecules.

4.2.4 Spectroscopic Techniques (FTIR and Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information on the molecular structure and bonding within the crystal lattice.

Methodology:

-

Sample Preparation: Samples can be analyzed directly as solids.

-

Instrumentation: An FTIR spectrometer with an ATR accessory or a Raman microscope is used.

-

Data Collection: Spectra are collected over a specific wavenumber range.

-

Analysis: The spectra of different polymorphs are compared for differences in peak positions and shapes.

Data Presentation: A Comparative Analysis (Hypothetical Data)

The following tables summarize hypothetical quantitative data for two putative polymorphic forms of this compound, designated as Form A and Form B. This data is modeled on typical differences observed between polymorphs of pharmaceutical compounds.

Table 1: Physicochemical Properties of Hypothetical this compound Polymorphs

| Property | Form A | Form B |

| Melting Point (DSC) | 155 °C | 148 °C |

| Heat of Fusion (DSC) | 85 J/g | 72 J/g |

| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 1.2 |

| Dissolution Rate (mg/cm²/min) | 0.1 | 0.3 |

| Stability | Thermodynamically Stable | Metastable |

Table 2: Key PXRD Peaks for Hypothetical this compound Polymorphs

| Form A (2θ) | Form B (2θ) |

| 8.5 | 7.2 |

| 12.3 | 10.8 |

| 15.7 | 14.5 |

| 19.1 | 18.9 |

| 21.8 | 22.4 |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of polymorphism.

References

- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. latest regulatory guidelines (1) Final.pptx [slideshare.net]

- 4. pharmtech.com [pharmtech.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. fiveable.me [fiveable.me]

Navigating the Formulation Landscape: An In-depth Technical Guide to the Excipient Compatibility of Promethazine Methylenedisalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618) methylenedisalicylate, a salt of the first-generation antihistamine promethazine, presents unique considerations in pharmaceutical formulation. While extensive data exists for the hydrochloride salt, specific compatibility profiles for the methylenedisalicylate form are not widely published. This technical guide provides a comprehensive overview of anticipated excipient compatibility for promethazine methylenedisalicylate, drawing upon established knowledge of promethazine hydrochloride, fundamental principles of drug-excipient interactions, and the physicochemical properties of the active pharmaceutical ingredient (API) and its counter-ion. This document aims to equip researchers and formulation scientists with the necessary knowledge to design robust, stable, and effective dosage forms of this compound.

Introduction to this compound

Promethazine is a phenothiazine (B1677639) derivative with potent antihistaminic, sedative, and antiemetic properties.[1][2] Its mechanism of action is multifactorial, primarily involving the antagonism of histamine (B1213489) H1 receptors, with additional activity at dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[1][2][3] The methylenedisalicylate salt is formed from promethazine and 5,5'-methylenedisalicylic acid.[4] Understanding the physicochemical properties of both the active moiety and the counter-ion is critical for predicting potential interactions with pharmaceutical excipients.

Physicochemical Properties of 5,5'-Methylenedisalicylic Acid:

| Property | Value |

| Molecular Formula | C15H12O6 |

| Molar Mass | 288.25 g/mol |

| Melting Point | 235-242°C |

| Solubility | Sparingly soluble in water[5] |

| Appearance | White to off-white powder[5] |

Inferred Excipient Compatibility Profile

Due to the limited availability of direct studies on this compound, the following compatibility data is largely inferred from studies conducted on promethazine hydrochloride and general principles of drug-excipient interactions.[6][7][8] Formulation scientists should consider this a preliminary guide and conduct specific compatibility studies for their intended formulations.